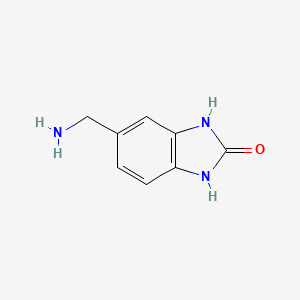

2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro- is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. This compound is of interest due to its potential biological activities and its structural framework, which is common in a variety of pharmacologically active molecules.

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. For instance, the synthesis of 2-(5-aminomethyl-2-hydroxyphenyl) benzimidazole was achieved using salicylaldehyde through a series of reactions including hydroxymethylation, cyclization, chloromethylation, and the Gabriel reaction . Similarly, substituted benzimidazoles can be synthesized by reacting 2-aminobenzimidazole with ethyl cyanoacetate, yielding compounds like 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one in excellent yield .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be extensively studied using spectral methods and X-ray crystallography. For example, the crystal structure of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester was determined, and its structural properties were analyzed using DFT calculations, NBO analysis, and frontier molecular orbitals . The molecular structure of 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles was also studied using NMR, IR, and UV/Vis spectroscopy, with the crystal structure of one derivative confirmed by X-ray diffraction .

Chemical Reactions Analysis

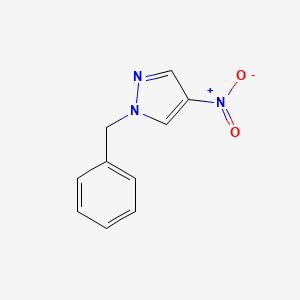

Benzimidazole derivatives can participate in various chemical reactions due to their reactive sites. For example, the synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents involves the introduction of a piperazine moiety, which is crucial for the antihistaminic activity . The reactivity of benzimidazole derivatives can also be modified by introducing different substituents, as seen in the synthesis of 1-aminoalkyl-2-benzyl-nitro-benzimidazoles, which exhibit strong analgesic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, the introduction of a nitro group in 1-aminoalkyl-2-benzyl-nitro-benzimidazoles significantly enhances their analgesic activity . The fluorescent properties of benzimidazole derivatives, such as 2-(5-aminomethyl-2-hydroxyphenyl) benzimidazole, are characterized by high fluorescence quantum yield and large Stokes shift, which can be useful in various applications . Additionally, the solubility, stability, and hydrogen bonding potential of these compounds can be studied to understand their biochemical properties, as demonstrated by the 3D supramolecular structure analysis of 2-(γ-aminopropyl)benzimidazole dichloride dihydrate .

Applications De Recherche Scientifique

Fluorescent Properties

- Synthesis of 2-(5-aminomethyl-2-hydroxyphenyl) benzimidazole, a derivative of 2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro-, has shown promising results in fluorescence studies. It exhibits high fluorescence quantum yield and a large Stokes shift (Gu An-zhong, 2010).

Antioxidant and Antibacterial Activity

- Certain benzimidazole derivatives, including those related to 2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro-, have demonstrated significant antioxidant and antibacterial activities. These findings indicate potential applications in pharmaceuticals and therapeutic treatments (A. Mavrova et al., 2015).

Synthesis of Pyrrolines

- A study on the reaction of 2-(aminomethyl)benzimidazole with chalcones led to the formation of aryl-substituted pyrrolines. This could open new avenues in the synthesis of complex organic compounds (V. A. Borovskoy et al., 2009).

Photo-Physical Characteristics

- Research on 2-substituted benzimidazole derivatives, which are structurally related to 2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro-, has shown unique photo-physical properties. These compounds exhibit characteristics like excited state intra-molecular proton transfer pathway and dual emission properties (Vikas Padalkar et al., 2011).

Energetic Material Properties

- Novel 1,3-dihydro-2H-benzimidazol-2-one nitro and nitramino derivatives exhibit high thermal stability and potential as new thermostable energetic materials. Their energetic characteristics are found to surpass those of conventional materials like TNT and tetryl (J. Šarlauskas et al., 2022).

Corrosion Inhibition

- Benzimidazole derivatives, including 2-aminomethyl benzimidazole, are effective as corrosion inhibitors for mild steel in acidic media. Their efficacy is linked to their ability to form insoluble complexes with ferrous species (Yongming Tang et al., 2013).

Propriétés

IUPAC Name |

5-(aminomethyl)-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3H,4,9H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXIDSJGHTXVPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CN)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360774 |

Source

|

| Record name | 5-Aminomethyl-1,3-dihydro-benzoimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-Benzimidazol-2-one, 5-(aminomethyl)-1,3-dihydro- | |

CAS RN |

797809-19-9 |

Source

|

| Record name | 5-Aminomethyl-1,3-dihydro-benzoimidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B1331920.png)

![7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331923.png)

![3-Bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1331938.png)